![molecular formula C21H24N6O B5121169 N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine
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Overview
Description
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine is not fully understood, but it is thought to act as a monoamine oxidase inhibitor, which can lead to an increase in the levels of dopamine in the brain. This increase in dopamine levels may be responsible for the compound's neuroprotective effects.
Biochemical and Physiological Effects
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine in the brain, which can lead to an improvement in motor function in animal models of Parkinson's disease. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine in scientific research is that it has a well-established mechanism of action and has been extensively studied in animal models of Parkinson's disease. However, one limitation of using N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine is that it can be toxic in high doses and can cause damage to dopaminergic neurons in the brain.
Future Directions
There are a number of future directions for research on N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine. One area of research is the development of new compounds that are based on the structure of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine but have improved pharmacological properties. Another area of research is the investigation of the potential use of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine involves the reaction of 4-(2-methoxyphenyl)-1-piperazine with 3-pyridinecarboxaldehyde and 2-pyrazinamine. The resulting compound is a white powder that is soluble in water and other polar solvents.
Scientific Research Applications
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine has been used extensively in scientific research to investigate its potential therapeutic applications. The compound has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-28-19-7-3-2-6-18(19)26-11-13-27(14-12-26)21-17(5-4-8-24-21)15-25-20-16-22-9-10-23-20/h2-10,16H,11-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLHPWCJXMSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine |
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